N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide
Description
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H19N3O2S/c1-13(2)14-8-10-15(11-9-14)18(23)20-19-22-21-17(25-19)12-24-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,20,22,23) |
InChI Key |
WAORWGOFYVIVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate benzamide precursors. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with phenoxymethyl bromide to form the intermediate compound, which is then reacted with 4-(propan-2-yl)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase epsilon, an enzyme involved in the regulation of osteoclast differentiation and function. By inhibiting this enzyme, the compound can reduce the activity of osteoclasts, which are cells responsible for bone resorption .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(Methoxy)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(Chloromethyl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenoxymethyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for drug development and other applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
